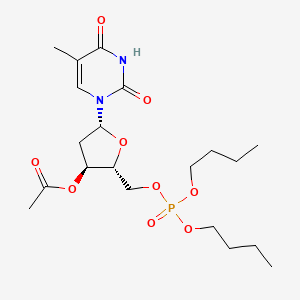
5'-Thymidylic acid, dibutyl ester, 3'-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Thymidylic acid, dibutyl ester, 3’-acetate is a chemical compound with the molecular formula C18H31N2O8P It is a derivative of thymidylic acid, which is a nucleotide involved in the synthesis of DNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Thymidylic acid, dibutyl ester, 3’-acetate typically involves esterification and acetylation reactions. The process begins with the esterification of thymidylic acid with butanol in the presence of an acid catalyst. This is followed by the acetylation of the resulting dibutyl ester using acetic anhydride and a base such as pyridine to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and acetylation can be scaled up for industrial synthesis, involving the use of large-scale reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5’-Thymidylic acid, dibutyl ester, 3’-acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield thymidylic acid and butanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Thymidylic acid and butanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5’-Thymidylic acid, dibutyl ester, 3’-acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Industry: Used in the production of nucleotides and nucleotide analogs for various industrial applications.
Mechanism of Action
The mechanism of action of 5’-Thymidylic acid, dibutyl ester, 3’-acetate involves its interaction with enzymes involved in DNA synthesis. The compound can act as a substrate for thymidylate synthase, an enzyme that catalyzes the conversion of deoxyuridine monophosphate to thymidine monophosphate. This process is crucial for DNA replication and repair .
Molecular Targets and Pathways:
Thymidylate Synthase: Catalyzes the methylation of deoxyuridine monophosphate to thymidine monophosphate.
DNA Polymerase: Incorporates thymidine monophosphate into the growing DNA strand during replication.
Comparison with Similar Compounds
5’-Thymidylic Acid: A nucleotide involved in DNA synthesis.
5’-Thymidylic Acid, Dipropyl Ester, 3’-Methanesulfonate: Another ester derivative of thymidylic acid with different ester groups.
Uniqueness: 5’-Thymidylic acid, dibutyl ester, 3’-acetate is unique due to its specific ester and acetate groups, which confer distinct chemical properties and reactivity compared to other thymidylic acid derivatives. These unique features make it valuable for specific applications in research and industry.
Properties
CAS No. |
130759-77-2 |
|---|---|
Molecular Formula |
C20H33N2O9P |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(dibutoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C20H33N2O9P/c1-5-7-9-27-32(26,28-10-8-6-2)29-13-17-16(30-15(4)23)11-18(31-17)22-12-14(3)19(24)21-20(22)25/h12,16-18H,5-11,13H2,1-4H3,(H,21,24,25)/t16-,17+,18+/m0/s1 |
InChI Key |
RKXIRWJGDJVSAH-RCCFBDPRSA-N |
Isomeric SMILES |
CCCCOP(=O)(OCCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



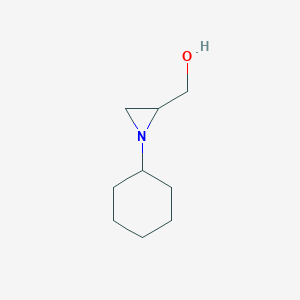
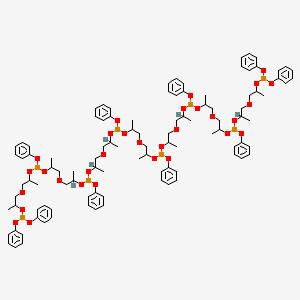
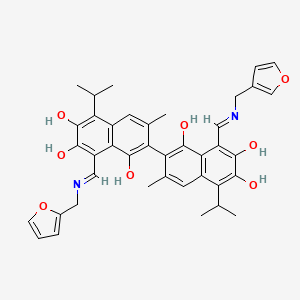
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)
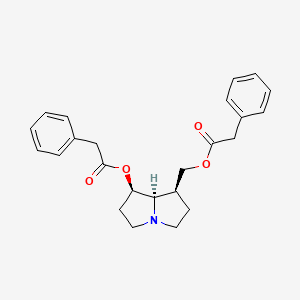
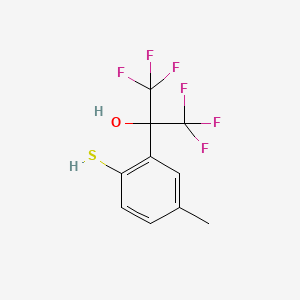
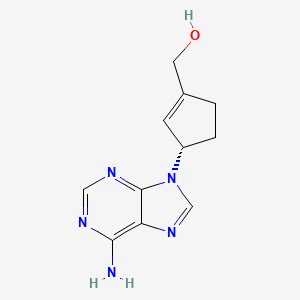
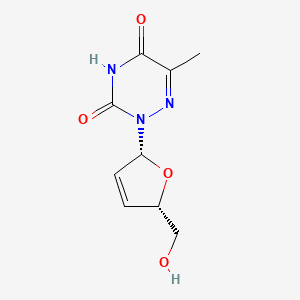
![9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one](/img/structure/B15195235.png)
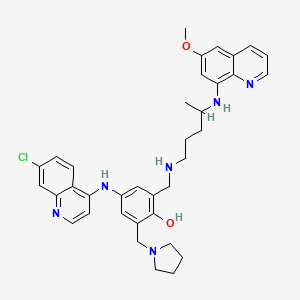

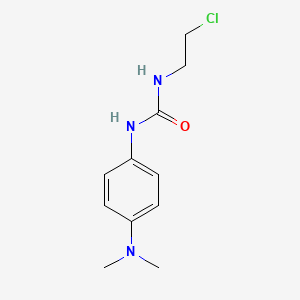
![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
